molecular formula C12H16N2 B14563627 (6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine CAS No. 61666-85-1

(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine

Cat. No.: B14563627
CAS No.: 61666-85-1
M. Wt: 188.27 g/mol
InChI Key: KYSPFVVDTKCMMP-VHSXEESVSA-N
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Description

(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine is a complex organic compound belonging to the class of naphthyridines This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a suitable amine and a ketone or aldehyde, followed by cyclization using a catalyst such as palladium or platinum. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of (6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine: shares structural similarities with other naphthyridine derivatives, such as quinolines and isoquinolines.

    Quinolines: These compounds have a similar fused ring system but differ in the position and number of nitrogen atoms.

    Isoquinolines: These compounds also have a fused ring system with nitrogen atoms but differ in their arrangement and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can offer unique advantages over other similar compounds in terms of reactivity, selectivity, and efficacy.

Properties

CAS No.

61666-85-1

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine

InChI

InChI=1S/C12H16N2/c1-2-5-10-9(4-1)8-14-12-11(10)6-3-7-13-12/h3,6-7,9-10H,1-2,4-5,8H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

KYSPFVVDTKCMMP-VHSXEESVSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CNC3=C2C=CC=N3

Canonical SMILES

C1CCC2C(C1)CNC3=C2C=CC=N3

Origin of Product

United States

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